

Cross-trial comparison of different checkpoint inhibitor combinations

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A Comparative Guide to Checkpoint Inhibitor Combinations in Oncology

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a multitude of cancers. By targeting key negative regulators of the immune system, these therapies unleash the body's own defenses to combat malignant cells. While monotherapy has shown significant success, the focus has increasingly shifted towards combination strategies to enhance efficacy, overcome resistance, and broaden the spectrum of patients who can benefit. This guide provides a cross-trial comparison of different checkpoint inhibitor combinations, supported by experimental data, to aid in research and development efforts.

Key Checkpoint Inhibitor Combinations: An Overview

The most extensively studied and clinically validated checkpoint inhibitor combinations target the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) and Programmed cell death protein 1 (PD-1) or its ligand (PD-L1) pathways. These two pathways represent distinct, non-redundant mechanisms of T-cell regulation. CTLA-4 primarily acts at the initial stage of T-cell activation in the lymph nodes, while the PD-1/PD-L1 axis functions to suppress activated T cells in peripheral tissues and the tumor microenvironment.[1] Dual blockade of both pathways has demonstrated synergistic anti-tumor activity.[2][3][4]



More recently, combinations involving newer checkpoint inhibitors, such as Lymphocyteactivation gene 3 (LAG-3), and targeted therapies like tyrosine kinase inhibitors (TKIs) and antiangiogenic agents, have shown promise and gained regulatory approval in various cancer types.

Efficacy and Safety of Key Combinations: A Cross-Trial Comparison

The following tables summarize key efficacy and safety data from pivotal clinical trials of different checkpoint inhibitor combinations across various malignancies. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in trial design, patient populations, and follow-up durations.[5][6]

Dual Checkpoint Blockade: Anti-PD-1/PD-L1 + Anti-CTLA-4

Table 1: Efficacy of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations



Trial (Combinati on)	Cancer Type	Comparator	Median Overall Survival (OS)	Median Progressio n-Free Survival (PFS)	Objective Response Rate (ORR)
CheckMate 067 (Nivolumab + Ipilimumab)	Advanced Melanoma	Ipilimumab	72.1 months	11.5 months	58%
Nivolumab	36.9 months	6.9 months	45%		
CheckMate 227 (Nivolumab + Ipilimumab)	NSCLC (PD- L1 ≥1%)	Chemotherap y	17.1 months	5.1 months	35.9%
POSEIDON (Durvalumab + Tremelimuma b + Chemo)	Metastatic NSCLC	Chemotherap y	14.0 months	6.2 months	38.6%

Sources:[7][8][9][10]

Table 2: Safety of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations (Grade 3-4 Treatment-Related Adverse Events)



Trial (Combination)	Cancer Type	Incidence of Grade 3-4 TRAEs
CheckMate 067 (Nivolumab + Ipilimumab)	Advanced Melanoma	59%
CheckMate 227 (Nivolumab + Ipilimumab)	NSCLC (PD-L1 ≥1%)	33%
POSEIDON (Durvalumab + Tremelimumab + Chemo)	Metastatic NSCLC	51.8%

Sources:[7][8][11][12][13]

Checkpoint Inhibitors + Tyrosine Kinase Inhibitors (TKIs)

Table 3: Efficacy of Checkpoint Inhibitor + TKI Combinations in Advanced Renal Cell Carcinoma (RCC)

Trial (Combination)	Comparator	Median Overall Survival (OS)	Median Progression- Free Survival (PFS)	Objective Response Rate (ORR)
KEYNOTE-426 (Pembrolizumab + Axitinib)	Sunitinib	45.7 months	15.7 months	60%
CheckMate 9ER (Nivolumab + Cabozantinib)	Sunitinib	Not Reached	16.6 months	55.7%
CLEAR (KEYNOTE-581) (Pembrolizumab + Lenvatinib)	Sunitinib	Not Reached	23.9 months	71%



Sources:[1][4][9][14][15][16][17][18][19][20][21][22][23][24]

Table 4: Safety of Checkpoint Inhibitor + TKI Combinations in Advanced RCC (Grade 3 or Higher Treatment-Related Adverse Events)

Trial (Combination)	Incidence of Grade ≥3 TRAEs
KEYNOTE-426 (Pembrolizumab + Axitinib)	75.8%
CheckMate 9ER (Nivolumab + Cabozantinib)	60.6%
CLEAR (KEYNOTE-581) (Pembrolizumab + Lenvatinib)	72%

Sources:[4][15][16][17][20][22][23][24]

Checkpoint Inhibitors + Anti-Angiogenic Agents

Table 5: Efficacy of Atezolizumab + Bevacizumab in Unresectable Hepatocellular Carcinoma (HCC)

Trial (Combination)	Comparator	Median Overall Survival (OS)	Median Progression- Free Survival (PFS)	Objective Response Rate (ORR)
IMbrave150 (Atezolizumab + Bevacizumab)	Sorafenib	19.2 months	6.9 months	30%

Sources:[5][25][26][27][28]

Table 6: Safety of Atezolizumab + Bevacizumab in Unresectable HCC (Grade 3 or 4 Treatment-Related Adverse Events)

Trial (Combination)	Incidence of Grade 3-4 TRAEs
IMbrave150 (Atezolizumab + Bevacizumab)	43%



Sources:[5][25][27][28]

Dual Checkpoint Blockade with Novel Inhibitors: Anti-PD-1 + Anti-LAG-3

Table 7: Efficacy of Nivolumab + Relatlimab in Advanced Melanoma

Trial (Combination)	Comparator	Median Progression-Free Survival (PFS)
RELATIVITY-047 (Nivolumab + Relatlimab)	Nivolumab	10.1 months

Sources:[29][30][31][32][33]

Table 8: Safety of Nivolumab + Relatlimab in Advanced Melanoma (Grade 3 or 4 Treatment-Related Adverse Events)

Trial (Combination)	Incidence of Grade 3-4 TRAEs
RELATIVITY-047 (Nivolumab + Relatlimab)	21.1%

Sources:[29][30][31][32][33]

Experimental Protocols

Detailed methodologies for the pivotal trials cited above are summarized below, providing insight into the study designs that generated the comparative data.

CheckMate 067 (Nivolumab + Ipilimumab)

- Study Design: Phase 3, randomized, double-blind trial.[3][7][8][10][34]
- Patient Population: Previously untreated patients with unresectable Stage III or IV melanoma.[7][34]
- Treatment Arms:



- Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for 4 doses, followed by nivolumab (3 mg/kg) every 2 weeks.[7][8]
- Nivolumab (3 mg/kg) every 2 weeks plus placebo.[7]
- Ipilimumab (3 mg/kg) every 3 weeks for 4 doses plus placebo.
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3][34]

KEYNOTE-426 (Pembrolizumab + Axitinib)

- Study Design: Phase 3, randomized, open-label trial.[15][16][18][35]
- Patient Population: Treatment-naïve patients with advanced clear cell renal cell carcinoma (ccRCC).[15][18]
- Treatment Arms:
 - Pembrolizumab (200 mg) intravenously every 3 weeks for up to 35 cycles plus axitinib (5 mg) orally twice daily.[15][18]
 - Sunitinib (50 mg) orally once daily on a 4-weeks-on, 2-weeks-off schedule.[15][18]
- Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[15][16]

CheckMate 9ER (Nivolumab + Cabozantinib)

- Study Design: Phase 3, randomized, open-label trial.[1][4][14][17][19]
- Patient Population: Previously untreated patients with advanced or metastatic renal cell carcinoma.[1][14]
- Treatment Arms:
 - Nivolumab (240 mg) every 2 weeks plus cabozantinib (40 mg) once daily.[1][17]
 - Sunitinib (50 mg) once daily for 4 weeks of each 6-week cycle.[1][17]
- Primary Endpoint: Progression-free survival (PFS).[14][17]



POSEIDON (Durvalumab + Tremelimumab + Chemotherapy)

- Study Design: Phase 3, randomized, open-label, multicenter, global study.[2][11][12][13][36]
- Patient Population: Adult patients with metastatic non-small cell lung cancer (NSCLC)
 without EGFR mutations or ALK fusions.[2][36]
- Treatment Arms:
 - Durvalumab (1500 mg) + tremelimumab (75 mg) + platinum-based chemotherapy every 3 weeks for 4 cycles, followed by durvalumab maintenance and a fifth dose of tremelimumab at week 16.[2][11][12]
 - Durvalumab (1500 mg) + chemotherapy every 3 weeks for 4 cycles, followed by durvalumab maintenance.[2][11][12]
 - Chemotherapy for up to 6 cycles.[2][11][12]
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) for durvalumab
 + chemotherapy versus chemotherapy alone.[2]

IMbrave150 (Atezolizumab + Bevacizumab)

- Study Design: Phase 3, open-label, multicenter, randomized trial.[5][25][26][27][28]
- Patient Population: Patients with unresectable hepatocellular carcinoma who had not previously received systemic treatment.[5][27]
- Treatment Arms:
 - Atezolizumab (1200 mg) plus bevacizumab (15 mg/kg) intravenously every 3 weeks.[5]
 [27]
 - Sorafenib (400 mg) orally twice daily.[5][27]
- Co-Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[26][27]



RELATIVITY-047 (Nivolumab + Relatlimab)

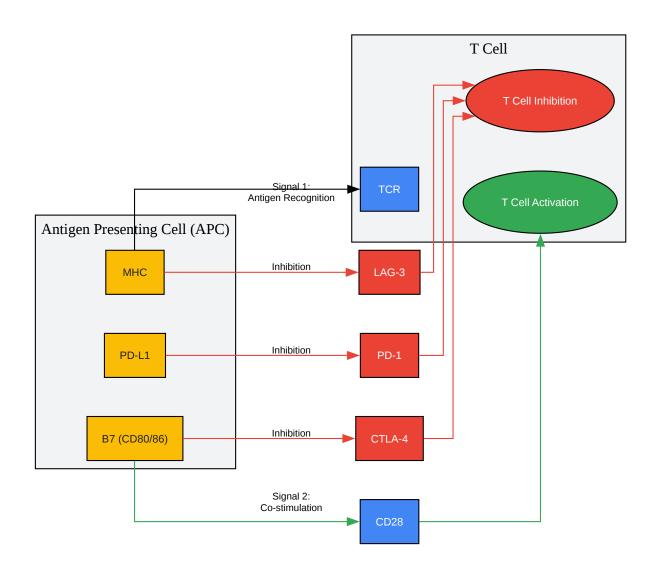
- Study Design: Phase 2/3, randomized, double-blind trial.[29][30][31][32][33]
- Patient Population: Patients aged 12 years or older with previously untreated, unresectable advanced stage III or IV melanoma.[29]
- Treatment Arms:
 - Fixed-dose combination of nivolumab (480 mg) and relatlimab (160 mg) intravenously every 4 weeks.[29][30]
 - Nivolumab (480 mg) alone intravenously every 4 weeks.[29][30]
- Primary Endpoint: Progression-free survival (PFS).[29]

Signaling Pathways and Mechanisms of Action

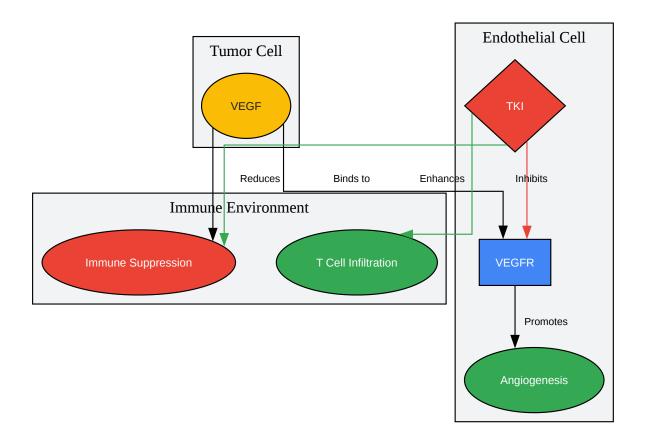
Understanding the underlying biological pathways is crucial for interpreting the clinical data and designing future combination strategies.

Immune Checkpoint Signaling

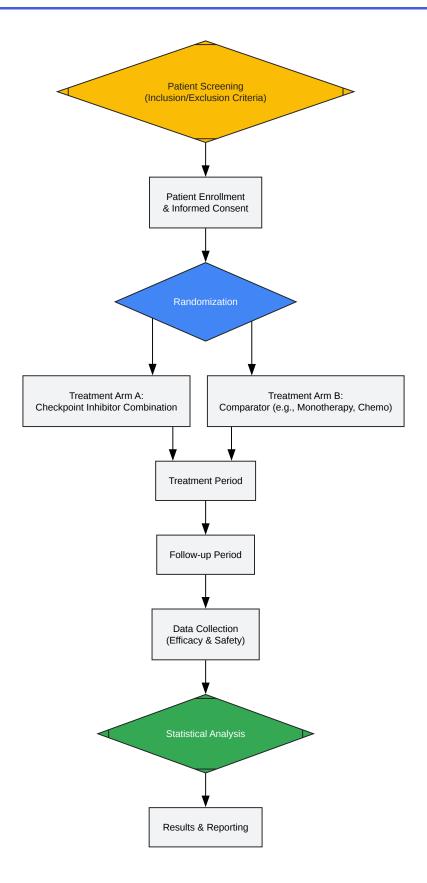




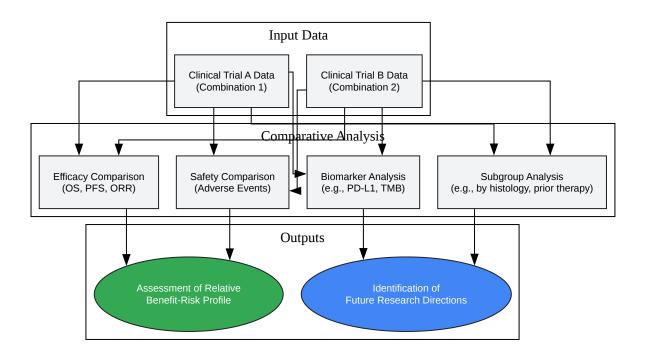












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